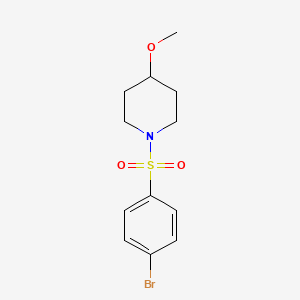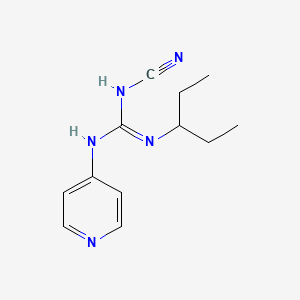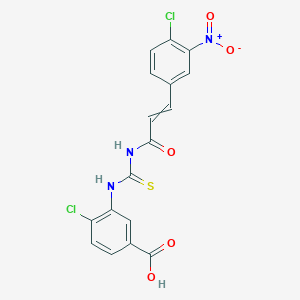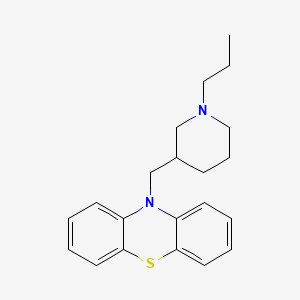
methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate is a chemical compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid and contains both bromine and hydroxyimino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of the hydroxyimino group. One common method involves the bromination of methyl 2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting methyl 2-bromo-5-methoxybenzoate is then subjected to a reaction with hydroxylamine hydrochloride and a base such as sodium acetate to introduce the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The hydroxyimino group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the hydroxyimino group.
2-Bromo-5-methoxybenzoic acid: Similar structure but in the acid form.
Methyl 5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of the hydroxyimino group.
Uniqueness
Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate is unique due to the presence of both bromine and hydroxyimino functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10BrNO3 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-6(12-14)7-3-4-9(11)8(5-7)10(13)15-2/h3-5,14H,1-2H3 |
Clé InChI |
WSJSKOYCNUEGNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)

![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)

![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)





